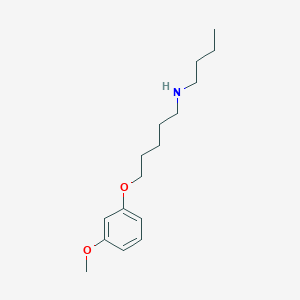
bis(3-methylphenyl) hydrogen phosphate ammoniate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl) hydrogen phosphate ammoniate, also known as bis(3-methylphenyl) phosphate, is a chemical compound with the molecular formula C14H18NO4P. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique properties and is widely used in the field of biochemistry and physiology.
Mécanisme D'action
Bis(3-methylphenyl) hydrogen phosphate ammoniate is known to inhibit the activity of various enzymes in the body. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This leads to a decrease in the activity of the enzyme and a reduction in the rate of the biochemical reaction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using bis(3-methylphenyl) hydrogen phosphate ammoniate(3-methylphenyl) hydrogen phosphate ammoniate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are several future directions for the research on bis(3-methylphenyl) hydrogen phosphate ammoniate(3-methylphenyl) hydrogen phosphate ammoniate. One area of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of this compound in the development of new flame retardants and plasticizers is an area of ongoing research.
Méthodes De Synthèse
The synthesis of bis(3-methylphenyl) hydrogen phosphate ammoniate(3-methylphenyl) hydrogen phosphate ammoniate involves the reaction of 3-methylphenol and phosphorus oxychloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to form this compound(3-methylphenyl) hydrogen phosphate ammoniate.
Applications De Recherche Scientifique
Bis(3-methylphenyl) hydrogen phosphate ammoniate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a phosphorus source in the synthesis of metal phosphates. This compound is also used in the manufacture of flame retardants and plasticizers.
Propriétés
IUPAC Name |
azane;bis(3-methylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P.H3N/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14;/h3-10H,1-2H3,(H,15,16);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGUXUHOSVCLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)

![4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)
![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)



![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5220609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)


![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)